REACTION_CXSMILES
|
C1C[CH2:10][N:9]2[C:4](=NCC[CH2:8]2)[CH2:3][CH2:2]1.[N+:12]([C:15]1[CH:16]=[N:17][NH:18][CH:19]=1)([O-:14])=[O:13].C1C[O:23]CC1>>[CH3:8][N:9]([CH3:10])[CH2:4][CH:3]([OH:23])[CH2:2][N:17]1[CH:16]=[C:15]([N+:12]([O-:14])=[O:13])[CH:19]=[N:18]1
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Name
|
|
Quantity
|
2.56 mL
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
602 mg
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=NNC1
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Name
|
|
Quantity
|
10 mL
|
Type
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reactant
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at rt for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The mixture was then quenched with water (30 mL)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (two×30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer were dried over MgSO4
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
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CN(CC(CN1N=CC(=C1)[N+](=O)[O-])O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |